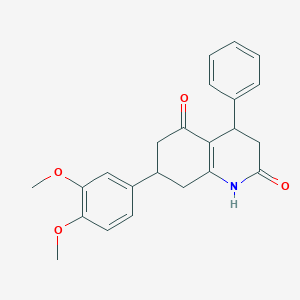![molecular formula C17H25N5O2 B5548344 4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals known for their potential in various biochemical and pharmaceutical applications. While specific studies directly on this compound are scarce, insights can be drawn from research on closely related pyrazolo[1,5-a]pyrimidine derivatives and their synthesis, structural characterization, and reactivity.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes that may include the formation of pyrazole and pyrimidine rings through cyclization reactions, amidation, and substitutions. For example, a synthesis method for similar compounds utilizes reactions of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate to produce various derivatives with potential antimicrobial and anticancer activity (Hafez et al., 2016).
Molecular Structure Analysis
The molecular structures of pyrazolo[1,5-a]pyrimidine derivatives are characterized by specific intramolecular hydrogen bonds, planar configurations, and ring systems that contribute to their stability and reactivity. For instance, studies on related compounds have utilized X-ray diffraction analysis to elucidate their structural features, highlighting the importance of intramolecular interactions (Wu et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, which can modify their chemical structures and properties. Research into pyrazolo[3,4-c]pyridines, for instance, demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in forming new chemical entities through reactions with different reagents (Behbehani et al., 2013).
科学的研究の応用
Antimicrobial and Anticancer Agents
A series of pyrazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds have shown higher anticancer activity than the reference drug, doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their anti-5-lipoxygenase inhibition activities, along with cytotoxic activities against certain cancer cell lines. This research indicates potential applications in treating conditions associated with 5-lipoxygenase, such as asthma or allergies (Rahmouni et al., 2016).
Anti-Hepatitis B Virus Activity
Some N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives have been tested for their antiviral activity against hepatitis B virus (HBV), showing moderate to high activities. This suggests potential therapeutic applications for similar compounds in treating HBV infections (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antifungal Effects
Compounds with similar structures have been tested for their antifungal effects against different types of fungi, such as Aspergillus terreus and Aspergillus niger. This research contributes to the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).
Antibacterial Agents
Several new heterocyclic compounds, including those similar to the specified chemical, have been synthesized and tested for antibacterial activity. Some of these compounds were found to have high antibacterial activities, indicating their potential as new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
特性
IUPAC Name |
4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-13-8-15(22-17(19-13)11(2)12(3)20-22)18-14-9-16(23)21(10-14)6-7-24-4/h8,14,18H,5-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPJLFGEXJDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NC3CC(=O)N(C3)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)


